molecular formula C9H9NS B13650002 6-Methylbenzo[b]thiophen-2-amine

6-Methylbenzo[b]thiophen-2-amine

Cat. No.: B13650002
M. Wt: 163.24 g/mol
InChI Key: YHHBBXNHPJCBFX-UHFFFAOYSA-N
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Description

6-Methylbenzo[b]thiophen-2-amine is a high-purity heterocyclic building block of significant interest in pharmaceutical and agrochemical research. The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry, known for its versatile pharmacophoric properties and its role as a bioisostere for phenyl rings, which can enhance a compound's binding affinity and metabolic stability . As an amine-functionalized derivative, this compound serves as a versatile synthetic intermediate for constructing more complex molecules. It is particularly valuable in the synthesis of various pharmacologically active agents, given that thiophene-based molecules have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant effects . Researchers utilize this amine in structure-activity relationship (SAR) studies and as a key precursor in designing novel compounds for high-throughput screening campaigns. It is strictly for research and development purposes in laboratory settings only.

Properties

Molecular Formula

C9H9NS

Molecular Weight

163.24 g/mol

IUPAC Name

6-methyl-1-benzothiophen-2-amine

InChI

InChI=1S/C9H9NS/c1-6-2-3-7-5-9(10)11-8(7)4-6/h2-5H,10H2,1H3

InChI Key

YHHBBXNHPJCBFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(S2)N

Origin of Product

United States

Preparation Methods

Intramolecular Dehydrogenative Cyclization of Thioamides (Iodine(III)-Mediated)

A highly efficient and metal-free approach involves the oxidative cyclization of substituted thioamides derived from 2-arylacetic acids, mediated by hydroxy(tosyloxy)iodobenzene (HTIB or Koser’s reagent).

Reaction conditions:

  • Substrate: Thioamide of 2-(6-methylphenyl)acetic acid
  • Solvent: 1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP)
  • Reagent: Hydroxy(tosyloxy)iodobenzene (HTIB), 1 equiv
  • Temperature: Room temperature
  • Time: Minutes to 1 hour
  • Workup: Saturated aqueous sodium bicarbonate extraction

Mechanism:

  • The reaction proceeds via intramolecular C–S bond formation through oxidative cyclization.
  • The hypervalent iodine reagent activates the thioamide, enabling rapid ring closure to form the benzothiophene core with the amino substituent at the 2-position.

Advantages:

  • Metal-free conditions
  • Mild temperature
  • Good tolerance for substituents including electron-donating groups
  • Operational simplicity and scalability
Parameter Details
Substrate 2-(6-Methylphenyl)thioamide
Reagent Hydroxy(tosyloxy)iodobenzene (HTIB)
Solvent HFIP
Temperature Room temperature
Reaction time ~1 hour
Yield Generally high (exact yield varies)

This method is described in detail in a 2025 publication by the Russian Science Foundation-funded group, highlighting its applicability for medicinal chemistry-relevant 2-aminobenzo[b]thiophenes.

Palladium-Catalyzed Amination of Benzothiophene Derivatives

Another established method involves palladium-catalyzed amination of halogenated benzothiophene precursors.

Typical procedure:

  • Starting material: 6-Methylbenzothiophene derivatives bearing a halogen (e.g., bromine) at the 2-position
  • Catalyst: Palladium complex (e.g., Pd(PPh3)4)
  • Ligand: Phosphine ligands
  • Amination reagent: Ammonia or amine source
  • Base: Potassium carbonate or similar
  • Solvent: Polar aprotic solvents such as DMF or toluene
  • Temperature: Elevated (80–120 °C)
  • Time: Several hours

Outcome:

  • Selective introduction of amino group at the 2-position
  • High purity of 6-Methylbenzo[b]thiophen-2-amine
  • Suitable for scale-up

This method allows for selective functionalization of the benzothiophene ring and is widely used in synthetic organic chemistry for preparing amino-substituted benzothiophenes.

One-Pot Metal-Free Synthesis via Cross-Coupling and Intramolecular Cyclization

A one-pot procedure starting from nitroaryl halides involves:

  • Base-promoted C–S cross-coupling to form aryl sulfide intermediates
  • Intramolecular cyclization via nucleophilic attack on benzyl carbon
  • Acidification and dehydration to yield 2-substituted benzo[b]thiophenes

Key features:

  • Metal-free conditions using KOH and PEG-600 as medium
  • Moderate to good yields
  • Applicable to various amine-substituted aryl sulfides

This tandem process is efficient and avoids the use of transition metals, though yields may be lower compared to metal-catalyzed methods.

Copper-Catalyzed Amination of Bromo-Benzothiophenes

Copper-catalyzed amination has been demonstrated for dibenzothiophene derivatives and can be adapted for benzothiophenes.

Typical conditions:

  • Substrate: 2-Bromo-6-methylbenzothiophene
  • Catalyst: Cu2O or CuI (10–20 mol%)
  • Amine source: Aqueous ammonia or primary amines
  • Solvent: N-Methylpyrrolidinone (NMP) or DMSO
  • Base: Cs2CO3 or NaOtBu (depending on amine)
  • Temperature: 100–120 °C
  • Time: 24–48 hours

Yields and scope:

  • Moderate to high yields (47–81%)
  • Compatible with various amines, including bulky and aromatic amines
  • Requires elevated temperature and longer reaction times

This method offers a practical alternative for introducing amino groups onto benzothiophene rings under relatively mild conditions.

Comparative Summary Table of Preparation Methods

Method Catalyst/Reagent Conditions Yield Range (%) Advantages Limitations
Intramolecular oxidative cyclization Hydroxy(tosyloxy)iodobenzene (HTIB) Room temp, HFIP solvent High (variable) Metal-free, mild, scalable Requires thioamide precursors
Palladium-catalyzed amination Pd complex + ligand 80–120 °C, aprotic solvent High Selective, high purity Expensive catalyst, inert atmosphere needed
One-pot metal-free cross-coupling/cyclization KOH + PEG-600 Base, moderate temp Moderate Metal-free, simple setup Lower yields, side reactions possible
Copper-catalyzed amination Cu2O or CuI 100–120 °C, NMP or DMSO 47–81 Cost-effective catalyst Longer reaction times, higher temp

Research Results and Notes

  • The iodine(III)-mediated oxidative cyclization method has emerged as a promising approach due to its operational simplicity and broad functional group tolerance. It allows rapid synthesis of 2-aminobenzo[b]thiophenes including 6-methyl derivatives.

  • Palladium-catalyzed amination remains a classical and reliable method, especially when high selectivity and purity are required. However, the need for expensive catalysts and inert conditions can be limiting.

  • One-pot metal-free methods provide greener alternatives but may suffer from lower yields and side reactions, requiring careful optimization.

  • Copper-catalyzed amination offers a balance between cost and efficiency, suitable for various amines but requiring higher temperatures and longer times.

Chemical Reactions Analysis

Types of Reactions: 6-Methylbenzo[b]thiophen-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

6-Methylbenzo[b]thiophen-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methylbenzo[b]thiophen-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzo[b]thiophene Core

(a) 6-(Trifluoromethyl)benzo[b]thiophen-2-amine
  • Structure : Replaces the methyl group at position 6 with a trifluoromethyl (-CF₃) group.
  • Molecular Weight : ~227.21 g/mol (estimated).
  • Key Differences :
    • Electronic Effects : The -CF₃ group is strongly electron-withdrawing, reducing the electron density of the aromatic system compared to the electron-donating methyl group. This impacts reactivity in electrophilic substitution reactions and binding interactions in biological systems.
    • Lipophilicity : The -CF₃ group increases hydrophobicity (logP ~3.2 vs. ~2.5 for the methyl analogue), influencing pharmacokinetic properties .
(b) 6-Methylbenzo[b]thiophene-2-carboxylic Acid
  • Structure : Features a carboxylic acid (-COOH) at position 2 instead of an amine.
  • Molecular Weight : 192.23 g/mol.
  • Key Differences :
    • Acidity : The carboxylic acid (pKa ~4-5) is significantly more acidic than the amine (pKa ~9-10), altering solubility and reactivity.
    • Applications : Used in polymer chemistry and as a ligand in coordination complexes, contrasting with the amine’s role in drug intermediates .

Heterocyclic Analogues

(a) Benzo[d]thiazol-2-amine
  • Structure : Replaces the thiophene sulfur with a nitrogen atom, forming a benzothiazole core.
  • Molecular Weight : 150.20 g/mol.
  • Key Differences: Aromaticity: The benzothiazole’s nitrogen enhances conjugation, increasing planarity and stability.
(b) 3-(Pyridine-2-carbonyl)-cyclopenta[b]thiophen-2-amine
  • Structure : Features a cyclopenta-fused thiophene and a pyridine substituent.
  • Molecular Weight : ~260.30 g/mol (estimated).
  • Solubility: The pyridine moiety may improve aqueous solubility compared to the methyl-substituted analogue .

Reactivity in Further Functionalization

  • Amine Group : The -NH₂ group in 6-methylbenzo[b]thiophen-2-amine participates in condensation reactions (e.g., hydrazone formation) and nucleophilic substitutions, similar to benzo[d]thiazol-2-amines .
  • Methyl vs. Trifluoromethyl : Electron-donating methyl groups facilitate electrophilic aromatic substitution (e.g., nitration), while -CF₃ groups direct reactions to meta positions .

Comparative Data Table

Compound Substituent (Position) Molecular Weight (g/mol) Key Properties Applications
This compound -CH₃ (6), -NH₂ (2) 163.24 Lipophilic, nucleophilic Drug intermediates, materials science
6-(Trifluoromethyl) analogue -CF₃ (6), -NH₂ (2) ~227.21 Electron-deficient, hydrophobic Fluorinated pharmaceuticals
Benzo[d]thiazol-2-amine -NH₂ (2), N in ring 150.20 Planar, conjugated Antimicrobial agents
6-Methylbenzo[b]thiophene-2-carboxylic Acid -COOH (2) 192.23 Acidic, polar Polymers, ligands

Research Implications

  • Drug Discovery : The methyl group in this compound may improve blood-brain barrier penetration compared to polar analogues like the carboxylic acid .
  • Materials Science : Thiophene derivatives are used in organic electronics; methyl substitution could enhance charge transport in semiconductors .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 6-Methylbenzo[b]thiophen-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The Gewald synthesis is a widely used method, involving the condensation of ketones with cyanoacetates and elemental sulfur under basic conditions. Modifications include adjusting temperature (80–100°C) and solvent polarity (e.g., DMF or ethanol) to improve yields . A multistep approach starting from 4-methylthiophenol involves cyclization and nitration, followed by reduction of the nitro group to yield the amine. Critical parameters include stoichiometric control of nitric acid during nitration and use of hydrogenation catalysts (e.g., Pd/C) for reduction .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR spectra resolve the methyl group (δ ~2.4 ppm) and aromatic protons (δ 6.8–7.5 ppm). Coupling patterns distinguish substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 165.24 (C9_9H9_9NS) and fragments corresponding to thiophene ring cleavage .
  • Infrared (IR) Spectroscopy : Peaks at ~3400 cm1^{-1} (N–H stretch) and 1600 cm1^{-1} (C=C aromatic) validate functional groups .

Q. How is the biological activity of this compound typically screened in preclinical studies?

  • Methodological Answer :

  • Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values). Solubility in DMSO is critical for dose preparation .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). IC50_{50} values are compared to reference drugs like doxorubicin .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during the functionalization of this compound?

  • Methodological Answer : Regioselective bromination at the 5-position is achieved using N-bromosuccinimide (NBS) in acetic acid at 0°C. Computational modeling (DFT) predicts electron density distribution to guide reaction design. For electrophilic substitution, directing groups (e.g., –NH2_2) are leveraged to control site specificity .

Q. What experimental strategies mitigate instability of this compound under light or thermal stress?

  • Methodological Answer :

  • Photostability : Conduct UV-Vis spectroscopy under accelerated light exposure (ICH Q1B guidelines). Use amber glassware and antioxidants (e.g., BHT) to suppress degradation .
  • Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition thresholds (>200°C). Lyophilization improves long-term storage stability .

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) with receptor structures (e.g., COX-2 or EGFR) evaluates hydrogen bonding and hydrophobic interactions. MD simulations (GROMACS) assess ligand-receptor stability over 100 ns trajectories. QSAR models correlate substituent effects (e.g., methyl vs. nitro groups) with activity .

Q. How should contradictory spectral data in published studies be resolved?

  • Methodological Answer : Reproduce experiments under standardized conditions (e.g., solvent = CDCl3_3, 400 MHz NMR). Cross-validate using hyphenated techniques (LC-MS/MS) and reference standards. Contradictions in 1H^1H NMR shifts often arise from solvent polarity or pH variations .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound derivatives?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with substituents at the 3-, 5-, or 7-positions (e.g., –NO2_2, –Br) to test electronic effects .
  • Biological Testing : Compare IC50_{50} values across analogs to identify critical functional groups.
  • Data Table :
DerivativeSubstituentIC50_{50} (μM)LogP
Parent–CH3_312.52.1
5-Nitro–NO2_28.21.8
7-Bromo–Br15.32.4
Source: Adapted from

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